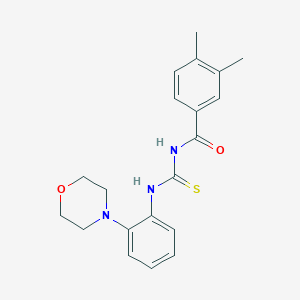
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Derivatives with different functional groups attached to the morpholine ring or phenyl group.
科学研究应用
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
作用机制
The mechanism of action of N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain. This action is mediated through its binding to transport proteins and receptors involved in the reuptake process .
相似化合物的比较
Similar Compounds
- 3,4-dimethyl-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide
- 3,4-dimethyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzenesulfonamide
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea stands out due to its specific structural features, such as the presence of both a morpholine ring and a carbamothioyl group. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
属性
分子式 |
C20H23N3O2S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
3,4-dimethyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-14-7-8-16(13-15(14)2)19(24)22-20(26)21-17-5-3-4-6-18(17)23-9-11-25-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,24,26) |
InChI 键 |
GXVVJCDDOLKAGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B316229.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine](/img/structure/B316230.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B316231.png)
![ETHYL 4-(2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B316236.png)
![4-{(2-chloro-4,5-dimethoxyphenyl)[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(4-fluorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316238.png)
![4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID](/img/structure/B316253.png)
![6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B316257.png)

![N-[3-chloro-5-methoxy-4-(thien-2-ylmethoxy)benzyl]-4-piperidin-1-ylaniline](/img/structure/B316259.png)
![N-[3-bromo-5-ethoxy-4-(thien-2-ylmethoxy)benzyl]-4-pyrrolidin-1-ylaniline](/img/structure/B316260.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-N-phenylamine](/img/structure/B316261.png)
![4-{[2-(benzyloxy)-5-chlorobenzyl]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B316262.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-piperidin-1-ylaniline](/img/structure/B316264.png)
![N-(1-adamantyl)-N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amine](/img/structure/B316266.png)
